3-bromo-N-(propan-2-yl)propanamide

Descripción general

Descripción

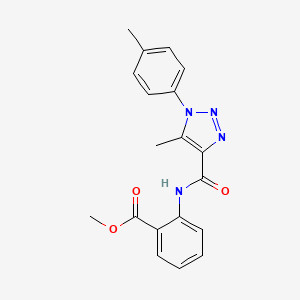

3-bromo-N-(propan-2-yl)propanamide, also known as 3-Bromo-N-isopropylpropanamide, is an organic compound . It has the molecular formula C6H12BrNO and a molecular weight of 194.07 .

Molecular Structure Analysis

The molecular structure of this compound consists of a propanamide backbone with a bromine atom attached to the third carbon atom and an isopropyl group attached to the nitrogen atom .Aplicaciones Científicas De Investigación

Synthesis and Polymerization Initiators

A related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been synthesized and analyzed for its molecular structure. This compound was found to be an efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiator in polymerizations of acrylates. This research demonstrates the potential of brominated propanamides in initiating polymerization reactions, which could be relevant for the development of new materials and polymers with specific properties (Ihor Kulai & S. Mallet-Ladeira, 2016).

Herbicidal Activity

Brominated propanamides have also been explored for their herbicidal activity. Studies on compounds such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have demonstrated effectiveness in herbicidal applications. These findings suggest that brominated propanamides could be potent agents in agricultural chemistry, offering a basis for the development of new herbicides with specific action modes (Liu et al., 2008).

Environmental Fate and Safety of Brominated Compounds

The environmental fate and safety of brominated compounds, such as propargyl bromide (which shares a bromoalkyl group with 3-bromo-N-(propan-2-yl)propanamide), have been studied. Research on propargyl bromide, a soil fumigant, has provided insights into its behavior and safety in the environment. This includes its solubility, degradation, and movement in soil, which are crucial for assessing the environmental impact of brominated chemicals. Such studies are essential for understanding the broader implications of using brominated compounds in various applications, including their potential as soil fumigants or in other environmental contexts (Yates & Gan, 1998).

Propiedades

IUPAC Name |

3-bromo-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-5(2)8-6(9)3-4-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLFOHCCEPYFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)

![6-[4-[2-(2,4-Difluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2752249.png)

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B2752252.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2752255.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2752265.png)